molecular formula C8H12N4O B7728711 6-amino-2-pyrrolidin-1-yl-1H-pyrimidin-4-one

6-amino-2-pyrrolidin-1-yl-1H-pyrimidin-4-one

Cat. No.: B7728711
M. Wt: 180.21 g/mol
InChI Key: PFAFDRCRQHPCNT-UHFFFAOYSA-N
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Description

6-amino-2-pyrrolidin-1-yl-1H-pyrimidin-4-one is a heterocyclic compound that contains both pyrimidine and pyrrolidine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-amino-2-pyrrolidin-1-yl-1H-pyrimidin-4-one typically involves the reaction of pyrimidine derivatives with pyrrolidine. One common method involves the use of 2-chloropyrimidine as a starting material, which reacts with pyrrolidine under basic conditions to form the desired compound. The reaction is usually carried out in a solvent such as ethanol or dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

6-amino-2-pyrrolidin-1-yl-1H-pyrimidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the amino group, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrimidine N-oxides, while substitution reactions can produce various N-alkyl or N-acyl derivatives.

Scientific Research Applications

6-amino-2-pyrrolidin-1-yl-1H-pyrimidin-4-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its potential therapeutic effects, including antiviral, antibacterial, and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or catalysts.

Mechanism of Action

The mechanism of action of 6-amino-2-pyrrolidin-1-yl-1H-pyrimidin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can interact with a receptor, modulating its signaling pathways. These interactions can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Similar Compounds

    2-amino-6-chloropyrimidin-4-one: Similar structure but with a chlorine atom instead of a pyrrolidine ring.

    6-amino-2-methylpyrimidin-4-one: Similar structure but with a methyl group instead of a pyrrolidine ring.

    2-amino-4-hydroxypyrimidine: Similar structure but with a hydroxyl group instead of a pyrrolidine ring.

Uniqueness

6-amino-2-pyrrolidin-1-yl-1H-pyrimidin-4-one is unique due to the presence of both pyrimidine and pyrrolidine rings, which can confer specific chemical and biological properties. This dual-ring structure can enhance its binding affinity to certain molecular targets, making it a valuable compound for various applications.

Properties

IUPAC Name

6-amino-2-pyrrolidin-1-yl-1H-pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N4O/c9-6-5-7(13)11-8(10-6)12-3-1-2-4-12/h5H,1-4H2,(H3,9,10,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFAFDRCRQHPCNT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=NC(=O)C=C(N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN(C1)C2=NC(=O)C=C(N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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